molecular formula C13H14N2O4S B5377214 4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE

4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5377214
M. Wt: 294.33 g/mol
InChI Key: KBHBASPNWASJNN-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a dihydropyridinyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Dihydropyridinyl Moiety: The dihydropyridinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the dihydropyridinyl intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous ethanol.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its sulfonamide moiety which is known for its antibacterial properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The dihydropyridinyl moiety may also interact with specific protein domains, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE: Lacks the ethoxy group, which may affect its solubility and reactivity.

    4-METHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE: Contains a methoxy group instead of an ethoxy group, leading to different electronic properties.

Uniqueness

4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-19-10-5-7-11(8-6-10)20(17,18)15-12-4-3-9-14-13(12)16/h3-9,15H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHBASPNWASJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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